[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene
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Overview
Description
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is an organic compound that features a complex structure combining a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the propene group. One common method involves the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, which is then subjected to an exchange reaction in the presence of a phase-transfer catalyst . This method is advantageous due to its simplicity, high safety, and low cost.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and exchange reactions, utilizing readily available raw materials and efficient catalysts to ensure high yield and purity. The process is designed to minimize byproducts and optimize reaction conditions for scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LAH).
Substitution: Bromine (Br2) with iron bromide (FeBr3) for bromination, nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, reduced cyclohexyl compounds, and oxidized sulfonyl derivatives.
Scientific Research Applications
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with biological molecules. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A simpler compound with a cyclohexyl ring and a methyl group, used as a reagent in organic synthesis.
Prop-1-ene-1,3-sultone: A precursor in the synthesis of sulfonyl derivatives, featuring a similar sulfonyl group.
Benzene Derivatives: Various substituted benzene compounds that undergo similar electrophilic aromatic substitution reactions.
Uniqueness
[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is unique due to its combination of a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
646504-91-8 |
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Molecular Formula |
C16H20O2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(2-methylidenecyclohexyl)prop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C16H20O2S/c1-14-8-5-6-9-15(14)10-7-13-19(17,18)16-11-3-2-4-12-16/h2-4,7,11-13,15H,1,5-6,8-10H2 |
InChI Key |
CNCQAIDLCNLLKN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC1CC=CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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